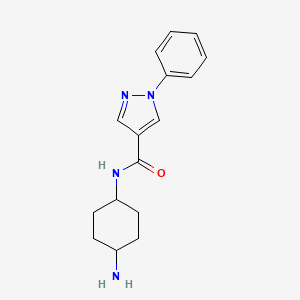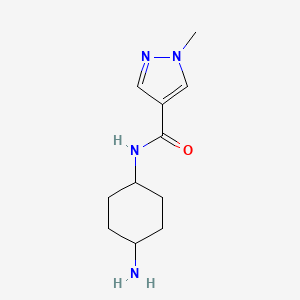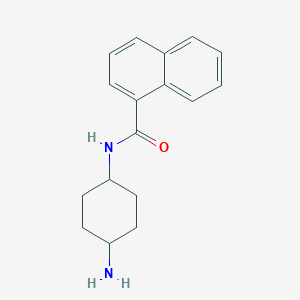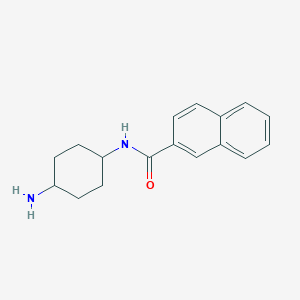
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine, also known as MBPE, is a chemical compound that has gained attention in scientific research for its potential application in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is not fully understood. However, studies have suggested that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth or cognitive function.
Biochemical and physiological effects:
Studies have shown that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has minimal toxicity and does not have any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is its high yield and purity. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its application in certain experiments.
Future Directions
There are several future directions for research involving 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been reported using different methods, including the reaction of 2-(2-methylbenzimidazol-1-yl) ethanol with 1H-pyrazole-5-carbaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(2-methylbenzimidazol-1-yl) ethanol with 1H-pyrazole-5-carboxylic acid in the presence of a coupling agent. The yield of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine using both methods has been reported to be above 80%.
Scientific Research Applications
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been investigated for its potential application in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has anti-cancer properties and can inhibit the growth of cancer cells. Another potential application of 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is in the field of neuroscience. Studies have shown that 2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine can improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-11-17-13-4-2-3-5-14(13)19(11)9-8-15-10-12-6-7-16-18-12/h2-7,15H,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXPJPASVRPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)



![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)




![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
